N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-7(2)8(3)11-9(13)12-5-4-10-6-12/h4-8H,1-3H3,(H,11,13) |
InChI Key |
SBJZLABHPUBBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Reaction
The most common and well-documented method for synthesizing imidazole carboxamides, including derivatives like N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide, is the coupling of an imidazole carboxylic acid with the corresponding amine using carbodiimide reagents.
Procedure:
A carboxylic acid derivative of imidazole (e.g., 1H-imidazole-1-carboxylic acid) is reacted with the amine (3-methylbutan-2-yl amine) in the presence of a carbodiimide coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and an additive like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.Reaction Scheme:
$$
\text{Imidazole-1-carboxylic acid} + \text{3-methylbutan-2-yl amine} \xrightarrow[\text{HOBt}]{\text{EDC·HCl, THF/DMF}} \text{this compound}
$$-
- High selectivity for amide bond formation
- Mild reaction conditions preserve the imidazole ring
- Good yields reported (~70-90%) depending on purification
Example Data from Patent WO2010009062A1:
The patent describes a similar process for imidazole carboxamide derivatives where the amine is coupled with imidazole carboxylic acid using EDC·HCl and HOBt in tetrahydrofuran, yielding the desired amide with high purity and yield.
Protection and Deprotection Strategies
For compounds where the imidazole nitrogen needs selective protection, protecting groups such as triphenylmethyl (trityl) can be used on the imidazole nitrogen before coupling. After amide formation, the protecting group is removed under acidic conditions to yield the free imidazole amide.
- Notes:
This strategy is useful when the imidazole nitrogen might interfere in the coupling reaction or when regioselectivity is required.
Alternative Synthetic Routes
While carbodiimide-mediated coupling is predominant, other methods include:
Microwave-Assisted Coupling:
Microwave irradiation can accelerate the hydrolysis and coupling steps, as demonstrated in related imidazole derivatives synthesis, improving reaction times from hours to minutes.Base-Induced Cycloaddition for Imidazole Formation:
Some synthetic approaches start from precursors such as tosylmethyl isocyanide (TosMIC) and aldimines to form substituted imidazoles through base-induced cycloaddition, followed by functional group modifications to introduce the carboxamide moiety.Denitrogenative Transformations:
Newer methods involve acid-mediated denitrogenative transformations of triazoles to yield functionalized imidazoles, which can then be further derivatized to carboxamides.
Experimental Data and Characterization
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | Imidazole-1-carboxylic acid, EDC·HCl, HOBt, THF or DMF, RT | 75-90 | Mild conditions, high purity |
| Protection (if used) | Triphenylmethyl chloride, base, DMF | >90 | Protects imidazole N |
| Deprotection | Acidic conditions (e.g., TFA) | >85 | Removes protecting group |
| Purification | Chromatography (silica gel) | — | Ensures analytical purity |
Spectroscopic Characterization
NMR:
Characteristic signals include the imidazole proton(s) around δ 7.0–8.0 ppm, amide NH around δ 8.0–10.0 ppm, and alkyl protons consistent with the 3-methylbutan-2-yl substituent.Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight, confirming successful amide formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction may produce imidazole-1-carboxamide derivatives with different alkyl groups .
Scientific Research Applications
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes . For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Alkyl Chain Length : Longer chains (e.g., octadec-9-en-1-yl) increase lipophilicity but reduce solubility. Branched chains (e.g., 3-methylbutan-2-yl) balance steric effects and metabolic stability .
- Halogenation : Chlorine atoms enhance electrophilicity and bioactivity but raise toxicity and environmental concerns .
- Heterocyclic Groups : Improve target specificity (e.g., benzo[d]thiazol-2-yl for enzyme inhibition) but complicate synthesis .
Biological Activity
N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide is a compound belonging to the imidazole family, which is characterized by its five-membered aromatic heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an imidazole ring and a carboxamide functional group, with the 3-methylbutan-2-yl group contributing to its unique chemical reactivity and biological activity. The presence of this side chain may enhance its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. This compound has been reported to exhibit activity against various bacterial and fungal strains. The following table summarizes some of the antimicrobial activities associated with this compound:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 22 |
| Candida albicans | 19 |
| Aspergillus niger | 18 |
These results indicate that the compound demonstrates significant antimicrobial potential, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds within the imidazole class can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction.
The mechanism of action involves binding to specific molecular targets such as tubulin, leading to the disruption of microtubule dynamics. This disruption can inhibit cell division and promote apoptosis in cancer cells. For instance, studies have shown that related imidazole compounds can significantly inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Case Studies
One notable study evaluated the effects of imidazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-468), leading to approximately 77% tumor growth inhibition in xenograft models when administered intraperitoneally .
In another study focusing on structural modifications of imidazole derivatives, it was found that specific substitutions enhanced anticancer activity significantly compared to parent compounds. For example, compounds with electron-donating groups showed improved potency against cancer cell lines .
Q & A
Basic: What synthetic methodologies are recommended for N-(3-Methylbutan-2-yl)-1H-imidazole-1-carboxamide?
Answer:
The synthesis of imidazole carboxamide derivatives typically involves coupling reactions between imidazole intermediates and appropriately functionalized amines. For example:
- Route A : Reacting 1H-imidazole-1-carboxylic acid derivatives (e.g., activated esters or carbamoyl chlorides) with 3-methylbutan-2-amine under basic conditions (e.g., DIPEA in DMF) .
- Route B : Utilizing click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to modify pre-functionalized imidazole scaffolds .
Key steps include purification via column chromatography (e.g., CH₂Cl₂:MeOH gradients) and validation using LCMS and NMR .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of imidazole protons (δ ~7.0–8.5 ppm) and the tertiary carboxamide carbonyl (δ ~160–165 ppm) .
- LCMS/HRMS : Verify molecular weight (e.g., ESI-MS m/z ~210–220) and purity (>95%) .
- Elemental Analysis : Cross-check experimental vs. theoretical C, H, N, and O percentages .
Advanced: How can stability issues of this compound under experimental conditions be addressed?
Answer:
Stability challenges arise from hydrolytic degradation of the carboxamide bond and oxidation of the imidazole ring. Mitigation strategies include:
- Storage : Maintain at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis .
- Buffered Conditions : Use pH-stable buffers (e.g., PBS at pH 7.4) for biological assays .
- Antioxidants : Add 0.1% BHT or ascorbic acid to aqueous solutions to suppress oxidation .
Advanced: How can contradictory biological activity data for imidazole carboxamides be resolved?
Answer:
Discrepancies often stem from:
- Purity Variability : Validate compound purity via HPLC (>98%) and assess impurities (e.g., residual solvents) using GC-MS .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times .
- Structural Analogues : Compare activity with closely related derivatives (e.g., N-propyl vs. N-isopentyl substituents) to isolate substituent effects .
Advanced: What computational tools predict the reactivity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes) based on imidazole’s π-π stacking and hydrogen-bonding motifs .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Assess conformational stability in aqueous environments using GROMACS .
Basic: What are the key applications of this compound in academic research?
Answer:
- Chemical Biology : As a carboxamide donor in click chemistry for bioconjugation .
- Medicinal Chemistry : A scaffold for designing kinase inhibitors or GPCR modulators due to imidazole’s metal-coordinating properties .
- Supramolecular Chemistry : Integration into ureidopyrimidinone-based polymers for self-healing materials .
Advanced: What analytical techniques resolve enantiomeric impurities in chiral derivatives?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:IPA gradients (85:15) and UV detection at 254 nm .
- CD Spectroscopy : Compare experimental circular dichroism spectra with simulated data for enantiomeric excess (ee) quantification .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation) .
Advanced: How does the substituent at the 3-methylbutan-2-yl position influence physicochemical properties?
Answer:
- Lipophilicity : The branched isopentyl group increases log P by ~0.5 units compared to linear alkyl chains, enhancing membrane permeability .
- Steric Effects : Bulkier substituents reduce enzymatic degradation (e.g., CYP3A4 metabolism) but may hinder target binding .
- Solubility : Polar aprotic solvents (e.g., DMSO) are optimal; aqueous solubility can be improved via PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
